REACTION_SMILES
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[C:1]([CH:2]=[CH:3][CH2:4][CH3:5])(=[O:6])[OH:7].[CH2:34]([Li:35])[CH2:36][CH2:37][CH3:38].[CH3:15][C:16]([CH3:17])([CH3:18])[C:19]([Cl:20])=[O:21].[CH3:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:13][CH3:14].[O:39]1[CH2:40][CH2:41][CH2:42][CH2:43]1.[c:22]1([CH:28]2[NH:29][C:30](=[O:33])[O:31][CH2:32]2)[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[C:1]([CH:2]=[CH:3][CH2:4][CH3:5])(=[O:6])[N:29]1[CH:28]([c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[CH2:32][O:31][C:30]1=[O:33]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC=CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(c2ccccc2)CO1
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Name
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Type
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product
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Smiles
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CCC=CC(=O)N1C(=O)OCC1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |